molecular formula C19H19N3O5S B2830507 1-(4-ethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 879930-93-5

1-(4-ethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2830507
CAS No.: 879930-93-5
M. Wt: 401.44
InChI Key: NVWABKGLXPPOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a hexahydro-thienoimidazole trione derivative featuring a 4-ethylphenyl group at position 1 and a 3-nitrophenyl substituent at position 3. The sulfur atom in the thieno ring adopts a λ⁶ hypervalent configuration, contributing to its unique electronic and steric profile . The trione moiety (positions 2,5,5) enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-2-13-6-8-14(9-7-13)20-17-11-28(26,27)12-18(17)21(19(20)23)15-4-3-5-16(10-15)22(24)25/h3-10,17-18H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWABKGLXPPOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications
Compound Name Core Structure Substituents Key Features
Target Compound Hexahydro-thienoimidazole 1-(4-ethylphenyl), 3-(3-nitrophenyl) λ⁶-sulfur, three ketone groups, high polarity
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide Tetrahydro-thienoimidazole 1,3-bis(4-fluorophenyl) Sulfur as 5,5-dioxide (sulfone), reduced ring saturation, fluorinated aryl groups
3-Allyl-1-{[3-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-yl]methyl}-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione Anthraimidazole trione Allyl, 4-nitrophenyl-linked oxazole Extended π-conjugation, oxazole-thieno fusion, nitro group at para position

Structural Implications :

  • The λ⁶-sulfur configuration (vs. sulfone in ) may alter electron distribution, affecting redox reactivity or binding to biological targets.
Substituent Effects
Compound Name Substituent Position/Type Impact on Properties
Target Compound 3-Nitrophenyl (meta-nitro) Strong electron-withdrawing effect, may increase acidity of adjacent protons
1-(3,5-Dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione 3,5-Dimethylphenyl, nitrobenzyl Methyl groups enhance lipophilicity; nitrobenzyl linker may increase steric bulk
1-(4-Methylphenyl)imidazolidine-2,4,5-trione 4-Methylphenyl Reduced steric hindrance compared to ethyl; simpler imidazolidine core (no sulfur)

Functional Insights :

  • Ethyl vs.
  • Nitro Position : Meta-nitro (target) vs. para-nitro (as in ) alters electronic effects; meta-substitution may reduce resonance stabilization but enhance directional interactions.

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